8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione
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Overview
Description
8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione is a chemical compound known for its diverse applications in various scientific fields. It is characterized by its unique structure, which includes a purine core substituted with bis(2-hydroxyethyl)amino and methyl groups. This compound is often utilized in biochemical and pharmaceutical research due to its specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione typically involves the reaction of 3-methylxanthine with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using chromatographic techniques to isolate the compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and purity testing, before being released for use in research and development.
Chemical Reactions Analysis
Types of Reactions
8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The detailed pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 8-[bis(2-hydroxyethyl)amino]-7H-purine-2,6-dione
- 3-methyl-7H-purine-2,6-dione
- 8-amino-3-methyl-7H-purine-2,6-dione
Uniqueness
8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its bis(2-hydroxyethyl)amino substitution enhances its solubility and interaction with biological molecules, making it a valuable compound in various research applications.
Properties
IUPAC Name |
8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O4/c1-14-7-6(8(18)13-10(14)19)11-9(12-7)15(2-4-16)3-5-17/h16-17H,2-5H2,1H3,(H,11,12)(H,13,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIKAZWMUSBXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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